molecular formula C23H21N5OS B11487066 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile

4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile

Cat. No.: B11487066
M. Wt: 415.5 g/mol
InChI Key: BBLBBLZGCYLAKN-UHFFFAOYSA-N
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Description

The compound 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile is a complex organic molecule that features a triazole ring, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The presence of both a furan ring and a nitrile group in 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile adds to its structural complexity compared to similar compounds.
  • Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and uniqueness.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

4-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-propylfuran-2-carbonitrile

InChI

InChI=1S/C23H21N5OS/c1-2-9-21-17(14-20(15-24)29-21)16-30-23-27-26-22(25-18-10-5-3-6-11-18)28(23)19-12-7-4-8-13-19/h3-8,10-14H,2,9,16H2,1H3,(H,25,26)

InChI Key

BBLBBLZGCYLAKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C#N)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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